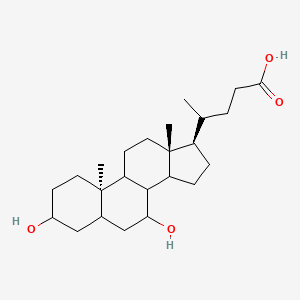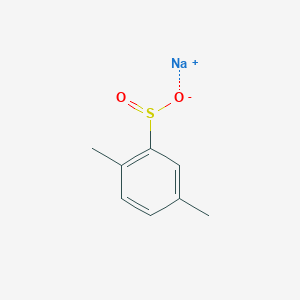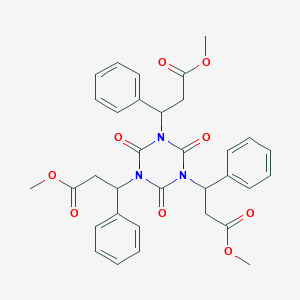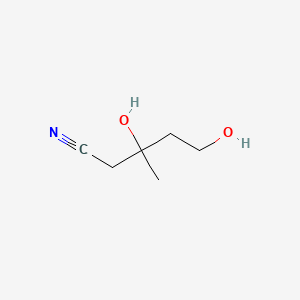
2-iso-Butoxy-5-methylphenyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iso-Butoxy-5-methylphenyl methyl sulfide: is an organic compound with the molecular formula C₁₂H₁₈OS and a molecular weight of 210.3336 g/mol . This compound is characterized by the presence of a butoxy group, a methyl group, and a sulfide linkage attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-5-methylphenyl methyl sulfide can be achieved through several synthetic routes. One common method involves the alkylation of 2-iso-butoxy-5-methylphenol with methyl sulfide under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxy-5-methylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The butoxy and methyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-iso-Butoxy-5-methylphenyl methyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-5-methylphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound’s sulfide group can participate in redox reactions , influencing cellular processes and signaling pathways. Additionally, the butoxy and methyl groups can modulate the compound’s lipophilicity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
- 2-iso-Butoxyphenyl methyl sulfide
- 2-iso-Butoxy-5-methylphenol
- 2-iso-Butoxy-5-methylphenyl ethyl sulfide
Uniqueness
2-iso-Butoxy-5-methylphenyl methyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the butoxy group enhances its solubility and reactivity , while the methyl group provides stability and hydrophobicity . These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18OS |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
4-methyl-1-(2-methylpropoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-13-11-6-5-10(3)7-12(11)14-4/h5-7,9H,8H2,1-4H3 |
InChI Key |
IEOKAILUHHYLPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)


![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)


![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)





